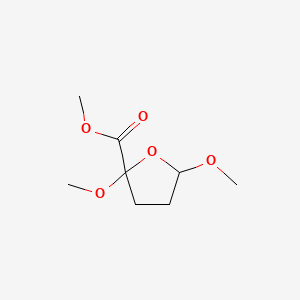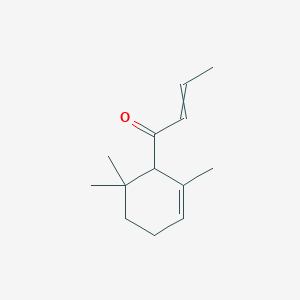
AMMONIUM CHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMMONIUM CHLORIDE is a crystalline form of this compound, a white crystalline salt that is highly soluble in water. It is an ammonium salt of hydrogen chloride and consists of ammonium cations and chloride anions. This compound is known for its various applications in scientific research, industry, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
AMMONIUM CHLORIDE can be synthesized through the direct reaction between ammonia gas and hydrochloric acid in an aqueous solution. The reaction is as follows:
NH3+HCl→NH4Cl
The resulting this compound is then separated and dried for use .
Industrial Production Methods
One of the primary industrial methods for producing this compound is the Modified Solvay Process, also known as the Ammonia-Soda Ash Process. This process involves the reaction of ammonia with carbon dioxide and water to produce ammonium bicarbonate, which then reacts with sodium chloride to form this compound and sodium bicarbonate. The reaction is as follows:
NH3+CO2+H2O+NaCl→NH4Cl+NaHCO3
Chemical Reactions Analysis
Types of Reactions
AMMONIUM CHLORIDE undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can be oxidized to form nitrogen gas and water.
It reacts with strong bases like sodium hydroxide to release ammonia gas:Substitution: NH4Cl+NaOH→NH3+NaCl+H2O
Upon heating, this compound decomposes into ammonia and hydrogen chloride:Decomposition: NH4Cl→NH3+HCl
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium hydroxide, hydrochloric acid, and various oxidizing agents. The reactions typically occur under standard laboratory conditions, with some requiring elevated temperatures.
Major Products Formed
The major products formed from reactions involving this compound include ammonia gas, sodium chloride, and water. In oxidation reactions, nitrogen gas and water are produced.
Scientific Research Applications
AMMONIUM CHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a buffer solution to control pH levels in various chemical reactions and experiments.
Industry: this compound is used in the production of fertilizers, as it provides a sufficient source of nitrogen for the soil.
Mechanism of Action
The mechanism of action of ammonium chloride involves increasing the acidity by increasing the concentration of hydrogen ions. In the body, this compound is converted into urea by the liver, releasing hydrogen and chloride ions into the extracellular fluid. This process helps maintain acid-base balance, especially in cases of metabolic acidosis . As an expectorant, this compound’s irritative action on the bronchial mucosa leads to the production of respiratory tract fluid, facilitating effective coughing .
Comparison with Similar Compounds
AMMONIUM CHLORIDE can be compared with other ammonium salts such as ammonium fluoride, ammonium bromide, and ammonium iodide. While all these compounds share the ammonium cation, their anions differ, leading to variations in their chemical properties and applications. For example:
Ammonium fluoride: Used in glass etching and as a preservative.
Ammonium bromide: Used in photography and as a flame retardant.
Ammonium iodide: Used in medicine as an expectorant and in photography.
This compound is unique due to its high solubility in water and its extensive use in various industrial and scientific applications.
Properties
Molecular Formula |
ClH4N |
|---|---|
Molecular Weight |
53.49 g/mol |
IUPAC Name |
azane;hydrochloride |
InChI |
InChI=1S/ClH.H3N/h1H;1H3 |
InChI Key |
NLXLAEXVIDQMFP-UHFFFAOYSA-N |
SMILES |
N.Cl |
Canonical SMILES |
N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Hydroxy-8-(5-thiazolyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8812171.png)








![6-Chloro-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B8812214.png)
![7-Chloro-5-methyl-2-(2-(1-methyl-1H-benzo[D]imidazol-2-YL)ethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione](/img/structure/B8812222.png)



